Melanocyte protein pmel 17(130-138)(human)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

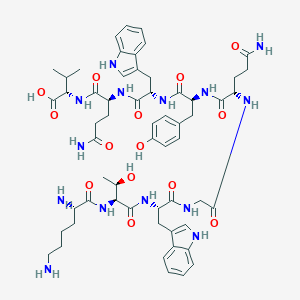

The compound Melanocyte protein pmel 17(130-138)(human) is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple amino acid residues and functional groups, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the protection of amino groups, followed by the sequential addition of amino acid residues through peptide bond formation. Common reagents used in these steps include carbodiimides for coupling reactions and protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. These machines can be programmed to add specific amino acids in the desired sequence, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The presence of hydroxyl and amino groups makes it susceptible to oxidation.

Reduction: Amino groups can be reduced to amines under specific conditions.

Substitution: Functional groups such as hydroxyl and amino groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its role in protein interactions and enzyme activity.

Medicine: Investigated for potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of novel materials and pharmaceuticals

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific context and application, but common targets include proteases and kinases , which play crucial roles in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cresol: An aromatic organic compound with similar functional groups.

Bromine compounds: Share some reactivity patterns due to the presence of halogen atoms.

Noble gas compounds: Though chemically different, they offer a point of comparison in terms of reactivity and stability.

Uniqueness

What sets this compound apart is its highly specific structure, which allows for precise interactions with biological molecules. This specificity makes it a valuable tool in both research and therapeutic applications .

Biologische Aktivität

Melanocyte protein Pmel 17, also known as silver locus protein, is a crucial component in the biosynthesis and storage of melanin within melanocytes. This article delves into the biological activity of the peptide sequence Pmel 17(130-138), highlighting its role in melanin production, structural properties, and implications in melanoma.

Overview of Pmel 17

Pmel 17 is a glycoprotein predominantly expressed in pigment cells. It plays a vital role in the morphogenesis of melanosome precursors, which are organelles responsible for melanin synthesis. The full-length protein consists of approximately 645 amino acids, with a molecular weight around 100 kDa . The Pmel 17 protein undergoes complex post-translational modifications that are essential for its function in melanin biosynthesis.

Biological Functions

1. Melanin Biosynthesis:

Pmel 17 is integral to the conversion of dihydroxyindole carboxylic acid (DHICA) to melanin. Studies have demonstrated that both natural and recombinant forms of Pmel 17 accelerate this conversion, a process that is inhibited by specific antibodies against Pmel 17, confirming its enzymatic activity .

2. Morphogenesis of Melanosomes:

Pmel 17 is essential for the formation of striations within premelanosomes. These striations serve as scaffolds for melanin deposition. Experimental evidence indicates that overexpression of Pmel 17 in non-pigmented cells induces the formation of structures resembling premelanosomal striations .

3. Interaction with Melanin Intermediates:

The protein has been implicated in stabilizing and detoxifying melanin intermediates during synthesis. This function is crucial for preventing cellular damage from toxic byproducts generated during melanin production .

Case Study: Role in Melanoma Immunology

Pmel 17(130-138) has been identified as a significant epitope recognized by tumor-infiltrating lymphocytes (TILs) in melanoma patients. This recognition occurs within the context of HLA-A2, indicating its potential as a target for immunotherapy . The expression of this peptide correlates with tumor progression and immune response, highlighting its importance in melanoma biology.

Research Findings on Structural Properties

Recent studies have elucidated the post-translational processing of Pmel 17, revealing two major subunits: Mα (lumenal) and Mβ (membrane-bound). These subunits remain associated intracellularly and are critical for the protein's function in melanosome biogenesis . The presence of multiple glycosylation sites suggests that these modifications may influence the protein's stability and interactions within the melanocyte environment .

Data Table: Key Characteristics of Pmel 17

| Feature | Description |

|---|---|

| Molecular Weight | ~100 kDa |

| Amino Acid Length | 645 |

| Functional Domains | Lumenal domain, transmembrane domain, cytoplasmic domain |

| Post-translational Modifications | Glycosylation, cleavage into subunits |

| Biological Role | Melanin biosynthesis, melanosome morphogenesis |

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H78N14O14/c1-30(2)49(58(85)86)71-54(81)42(20-22-47(62)76)67-56(83)45(26-34-28-64-40-14-7-5-11-37(34)40)69-55(82)43(24-32-15-17-35(74)18-16-32)68-53(80)41(19-21-46(61)75)66-48(77)29-65-52(79)44(25-33-27-63-39-13-6-4-10-36(33)39)70-57(84)50(31(3)73)72-51(78)38(60)12-8-9-23-59/h4-7,10-11,13-18,27-28,30-31,38,41-45,49-50,63-64,73-74H,8-9,12,19-26,29,59-60H2,1-3H3,(H2,61,75)(H2,62,76)(H,65,79)(H,66,77)(H,67,83)(H,68,80)(H,69,82)(H,70,84)(H,71,81)(H,72,78)(H,85,86)/t31-,38+,41+,42+,43+,44+,45+,49+,50+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYARWZFGXHSQNT-IZVYDTQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H78N14O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1195.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.